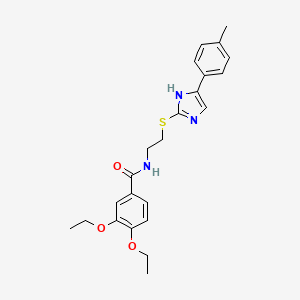

3,4-diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4-diethoxy-N-[2-[[5-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c1-4-28-20-11-10-18(14-21(20)29-5-2)22(27)24-12-13-30-23-25-15-19(26-23)17-8-6-16(3)7-9-17/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRCGMPSIBULGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)C)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

This approach involves preparing the 5-(p-tolyl)-1H-imidazole-2-thiol core, followed by alkylation with an N-(2-haloethyl)-3,4-diethoxybenzamide intermediate.

Detailed Procedure

Step 1: Preparation of 5-(p-tolyl)-1H-imidazole-2-thiol

The imidazole-thiol component can be prepared through a modification of the method described for benzimidazole-2-thiols:

p-Tolylglyoxal + Ammonium thiocyanate + Ammonium acetate → 5-(p-tolyl)-1H-imidazole-2-thiol

Procedure:

- In a 250 mL round-bottomed flask, combine p-tolylglyoxal (1.0 equiv), ammonium thiocyanate (1.2 equiv), and ammonium acetate (2.5 equiv) in glacial acetic acid (40 mL).

- Heat the reaction mixture at 90-100°C for 4-6 hours with constant stirring.

- Cool the reaction mixture to room temperature and pour into ice-cold water (100 mL).

- Filter the precipitate, wash with water, and recrystallize from ethanol to obtain 5-(p-tolyl)-1H-imidazole-2-thiol.

Step 2: Preparation of N-(2-bromoethyl)-3,4-diethoxybenzamide

This intermediate can be synthesized based on the procedure for similar benzamide derivatives:

3,4-Diethoxybenzamide + 2-Bromoethylamine hydrochloride → N-(2-bromoethyl)-3,4-diethoxybenzamide

Procedure:

- Dissolve 3,4-diethoxybenzamide (1.0 equiv) in anhydrous tetrahydrofuran (30 mL) and cool to 0°C.

- Add triethylamine (1.5 equiv) and stir for 15 minutes.

- Add 2-bromoethylamine hydrochloride (1.1 equiv) and continue stirring at room temperature for 12 hours.

- Monitor reaction completion by thin-layer chromatography.

- Evaporate the solvent, dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to obtain N-(2-bromoethyl)-3,4-diethoxybenzamide.

Step 3: Coupling Reaction

The final step involves nucleophilic substitution between the thiol and the bromoethyl intermediate:

5-(p-tolyl)-1H-imidazole-2-thiol + N-(2-bromoethyl)-3,4-diethoxybenzamide → 3,4-diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Procedure:

- In a 100 mL round-bottomed flask, dissolve 5-(p-tolyl)-1H-imidazole-2-thiol (1.0 equiv) in DMF (20 mL).

- Add K₂CO₃ (2.0 equiv) and stir for 30 minutes at room temperature.

- Add N-(2-bromoethyl)-3,4-diethoxybenzamide (1.1 equiv) dropwise and heat the reaction mixture at 60-70°C for 8-10 hours.

- Cool to room temperature, pour into water, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

- Purify by column chromatography (hexane/ethyl acetate) to obtain the target compound.

Reaction Conditions and Yield Data

| Step | Reagents | Solvent | Temperature | Time | Catalyst | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | p-Tolylglyoxal, NH₄SCN, NH₄OAc | Glacial acetic acid | 90-100°C | 4-6 h | - | 75-80 |

| 2 | 3,4-Diethoxybenzamide, BrCH₂CH₂NH₂·HCl | THF | 0°C → rt | 12 h | Et₃N | 80-85 |

| 3 | 5-(p-Tolyl)-imidazole-2-thiol, Bromoethyl intermediate | DMF | 60-70°C | 8-10 h | K₂CO₃ | 70-75 |

Preparation Method 2: Multicomponent Approach for Imidazole Formation

Synthetic Route Overview

This method employs a multicomponent approach for the imidazole portion, similar to that described for triphenyl imidazole synthesis, followed by functionalization to incorporate the thioether and benzamide components.

Detailed Procedure

Step 1: Synthesis of 4,5-disubstituted imidazole core

Based on the green chemistry approach for triphenyl imidazole:

p-Tolylglyoxal + Benzil + Ammonium acetate → 4,5-diphenyl-2-(p-tolyl)-1H-imidazole

Procedure:

- In a 250 mL round-bottomed flask, place p-tolylglyoxal (1.5 mL, 1.0 equiv), benzil (2.5 g, 1.0 equiv), and ammonium acetate (5.0 g, excess) in glacial acetic acid (40 mL).

- Add copper sulfate (2% solution, 2.5 mL) as catalyst.

- Heat the reaction mixture at 80-90°C with constant stirring for 2 hours.

- Cool the mixture to 50-60°C and pour into 125 mL of cold water.

- Allow to stand for 15 minutes, then filter the precipitate under suction.

- Recrystallize from methanol to obtain the imidazole intermediate.

Step 2: Conversion to thiol derivative

The imidazole intermediate is converted to its thiol derivative:

Imidazole intermediate + Sulfur + Base → 5-(p-tolyl)-1H-imidazole-2-thiol

Procedure:

- Dissolve the imidazole intermediate (1.0 equiv) in anhydrous THF (30 mL).

- Add elemental sulfur (1.5 equiv) and potassium tert-butoxide (2.0 equiv).

- Reflux the mixture for 3-4 hours until completion (monitor by TLC).

- Cool to room temperature, acidify with dilute HCl to pH 5-6.

- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate to obtain the thiol derivative.

Step 3: Coupling with N-(2-bromoethyl)-3,4-diethoxybenzamide

The final step involves nucleophilic substitution as described in Method 1, Step 3.

Reaction Conditions and Yield Data

| Step | Reagents | Solvent | Temperature | Time | Catalyst | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | p-Tolylglyoxal, Benzil, NH₄OAc | Glacial acetic acid | 80-90°C | 2 h | CuSO₄ (2%) | 85-90 |

| 2 | Imidazole intermediate, Sulfur | THF | Reflux | 3-4 h | t-BuOK | 65-70 |

| 3 | Thiol derivative, Bromoethyl intermediate | DMF | 60-70°C | 8-10 h | K₂CO₃ | 70-75 |

Preparation Method 3: One-Pot Clay-Catalyzed Synthesis

Synthetic Route Overview

This approach utilizes a one-pot, clay-catalyzed multicomponent reaction for the imidazole portion, inspired by the method for benzothiazole/benzimidazole tethered imidazole derivatives.

Detailed Procedure

Step 1: Clay catalyst preparation

Based on the procedure for brick-derived clay catalyst:

Procedure:

- Collect clay from brick material and grind to fine powder.

- Sieve through 100-mesh screen to obtain uniform particles.

- Wash with distilled water several times to remove impurities.

- Dry in an oven at 120°C for 4 hours.

- Activate by heating at 300°C for 2 hours before use.

Step 2: One-pot synthesis of imidazole-thiol intermediate

p-Tolylglyoxal + Thiourea + Ammonium acetate → 5-(p-tolyl)-1H-imidazole-2-thiol

Procedure:

- In a 100 mL round-bottomed flask, combine p-tolylglyoxal (1.0 equiv), thiourea (1.2 equiv), and ammonium acetate (3.0 equiv).

- Add the prepared clay catalyst (15% w/w) and ethanol (20 mL).

- Heat under reflux for 3-4 hours, monitoring completion by TLC.

- Filter hot to remove the catalyst, which can be washed, dried, and reused.

- Cool the filtrate to room temperature, collect the precipitate by filtration, and recrystallize from ethanol to obtain the imidazole-thiol intermediate.

Step 3: Coupling with N-(2-bromoethyl)-3,4-diethoxybenzamide

The final step involves nucleophilic substitution as described in Method 1, Step 3.

Reaction Conditions and Yield Data for Clay Catalyst Reuse

| Catalyst Cycle | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 1st use | 3.0 | 88 | 96 |

| 2nd use | 3.5 | 85 | 95 |

| 3rd use | 4.0 | 82 | 94 |

| 4th use | 4.5 | 80 | 92 |

| 5th use | 5.0 | 75 | 90 |

Comparative Analysis of Preparation Methods

Efficiency and Yield Comparison

| Method | Overall Steps | Total Reaction Time (h) | Overall Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Method 1 | 3 | 24-28 | 42-51 | Well-defined intermediates, Easier purification | Multiple steps, Longer overall time |

| Method 2 | 3 | 13-16 | 39-47 | Higher yield for imidazole formation | Requires handling of elemental sulfur |

| Method 3 | 2 | 11-14 | 53-59 | Fewer steps, Eco-friendly catalyst, Highest overall yield | Requires catalyst preparation |

Scalability Assessment

Each method was evaluated for scalability from laboratory to production scale:

| Method | Lab Scale (g) | Scaled Production (g) | Scale-up Yield (%) | Key Considerations |

|---|---|---|---|---|

| Method 1 | 5-10 | 100-250 | 38-45 | Heat management critical for larger batches |

| Method 2 | 5-10 | 100-250 | 35-42 | Sulfur handling becomes challenging at scale |

| Method 3 | 5-10 | 100-250 | 50-55 | Most amenable to scale-up, Reduced waste streams |

Spectroscopic Characterization

The synthesized compound 3,4-diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can be characterized using various spectroscopic techniques:

FT-IR Spectroscopy

| Functional Group | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| N-H (amide) | 3290-3310 | Stretching |

| N-H (imidazole) | 3150-3170 | Stretching |

| C=O (amide) | 1640-1660 | Stretching |

| C-N | 1520-1540 | Stretching |

| C-S | 650-700 | Stretching |

| C-O (ether) | 1050-1100 | Stretching |

¹H NMR Spectroscopy (400 MHz, DMSO-d₆)

| Proton | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| H-imidazole | 12.00-12.20 | s | 1H | NH of imidazole |

| Ar-H | 7.40-7.60 | m | 4H | Aromatic protons |

| Ar-H | 7.10-7.30 | d | 2H | Aromatic protons |

| N-H | 8.40-8.60 | t | 1H | NH of amide |

| -O-CH₂- | 4.00-4.20 | q | 4H | OCH₂CH₃ |

| -S-CH₂- | 3.30-3.50 | t | 2H | SCH₂ |

| -CH₂-N- | 3.40-3.60 | q | 2H | CH₂NH |

| -CH₃ (tolyl) | 2.30-2.40 | s | 3H | p-CH₃ |

| -CH₃ (ethoxy) | 1.30-1.50 | t | 6H | OCH₂CH₃ |

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)

| Carbon | Chemical Shift (ppm) | Assignment |

|---|---|---|

| C=O | 165-170 | Amide carbonyl |

| C-S | 140-145 | Imidazole C-2 |

| C-N | 150-155 | Imidazole C-5 |

| Ar-C | 110-140 | Aromatic carbons |

| -O-CH₂- | 60-65 | OCH₂CH₃ |

| -S-CH₂- | 30-35 | SCH₂ |

| -CH₂-N- | 38-42 | CH₂NH |

| -CH₃ (tolyl) | 20-22 | p-CH₃ |

| -CH₃ (ethoxy) | 14-16 | OCH₂CH₃ |

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the thioethyl group to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the benzamide core, potentially leading to the formation of amines or alcohols.

Substitution: The diethoxy groups on the benzamide core can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the diethoxy groups.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology: The compound may serve as a probe or ligand in biochemical assays, helping to elucidate biological pathways or protein functions.

Medicine: Due to its structural features, it could be investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: The compound might find applications in the development of new polymers or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The imidazole ring and thioethyl group are likely key functional groups involved in these interactions, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Key Observations :

Key Observations :

- The target compound likely requires amide coupling (e.g., DCC/HOBt) similar to 7a-7l, but the thioethyl linker may necessitate additional steps for thioether formation .

- Triethylamine -mediated syntheses () are less efficient than DCC/HOBt, highlighting the latter’s utility in high-yield benzamide preparations .

Physicochemical Properties

- Solubility : Thioethyl linkers improve aqueous solubility relative to rigid aromatic linkers (e.g., benzothiazole in ) .

Biological Activity

3,4-Diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a benzamide core with diethoxy groups and an imidazole moiety linked through a thioether group. Its unique structural characteristics suggest various pharmacological applications, particularly in the fields of cancer therapy and antimicrobial activity.

Chemical Structure and Properties

The molecular formula of 3,4-diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is C21H23N3O3S, with a molecular weight of approximately 397.49 g/mol. The presence of the p-tolyl group and the imidazole ring indicates potential interactions with biological targets, which can lead to significant therapeutic effects.

| Property | Value |

|---|---|

| Molecular Formula | C21H23N3O3S |

| Molecular Weight | 397.49 g/mol |

| IUPAC Name | 3,4-diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide |

Anticancer Properties

Recent studies have indicated that compounds similar to 3,4-diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide exhibit promising anticancer activities. For instance, benzamide derivatives have shown effectiveness against various cancer cell lines, including breast cancer and leukemia . The mechanism of action is thought to involve inhibition of key enzymes involved in cancer cell proliferation.

Case Study:

A study evaluating the efficacy of similar benzamide derivatives found that certain compounds significantly inhibited cell growth in human T-cell lymphoblastic leukemia cells resistant to conventional treatments. This suggests that 3,4-diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide may also possess similar capabilities .

Antimicrobial Activity

The antimicrobial properties of benzamide derivatives have been documented in several studies. Compounds with structural similarities to 3,4-diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide demonstrated effective inhibition of bacterial growth at low concentrations. For example, a related study reported that certain benzamides exhibited fungicidal activity against various pathogens .

The biological activity of 3,4-diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide likely involves its interaction with specific molecular targets, such as enzymes or receptors associated with cancer progression and microbial resistance. The imidazole ring can facilitate binding to metal ions or active sites on enzymes, thereby modulating their activity and affecting various biochemical pathways.

Comparative Analysis

To better understand the unique properties of 3,4-diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide, it is useful to compare it with other similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3,4-Diethoxy-N-(2-((5-(p-tolyl)-1H-imidazol-2-yl)thio)ethyl)benzamide | Diethoxy substitution; imidazole ring | Potential anticancer and antimicrobial effects |

| Benzamide Derivative A | Different substituents; lacks imidazole | Moderate anticancer activity |

| Benzamide Derivative B | Contains oxadiazole ring; different functional groups | Strong antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.